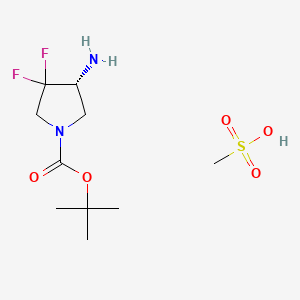
methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a methanesulfonic acid group, a tert-butyl group, and a pyrrolidine ring with amino and difluoromethyl substituents. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The amino group is introduced through a nucleophilic substitution reaction.
Attachment of the Methanesulfonic Acid Group: This step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
Methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and difluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including amines and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
Methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The difluoromethyl and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methanesulfonic acid, tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate: can be compared with other sulfonic acid derivatives and pyrrolidine-based compounds.
Difluoromethylated Compounds: These compounds share the difluoromethyl group, which imparts unique chemical properties.
Aminated Pyrrolidines: Compounds with similar pyrrolidine rings and amino groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound in both research and industrial applications.
属性
分子式 |
C10H20F2N2O5S |
|---|---|
分子量 |
318.34 g/mol |
IUPAC 名称 |
tert-butyl (4R)-4-amino-3,3-difluoropyrrolidine-1-carboxylate;methanesulfonic acid |
InChI |
InChI=1S/C9H16F2N2O2.CH4O3S/c1-8(2,3)15-7(14)13-4-6(12)9(10,11)5-13;1-5(2,3)4/h6H,4-5,12H2,1-3H3;1H3,(H,2,3,4)/t6-;/m1./s1 |
InChI 键 |
GDPLAPPHQMXIKY-FYZOBXCZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)N.CS(=O)(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)N.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


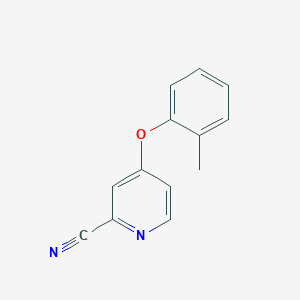
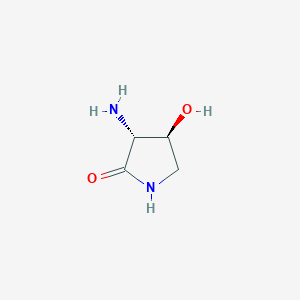
![4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13479388.png)
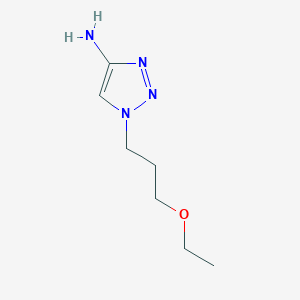
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)
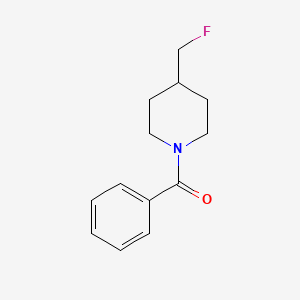
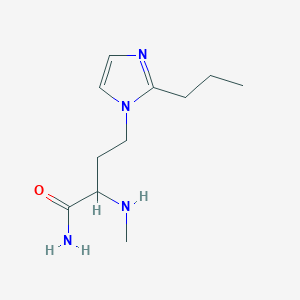

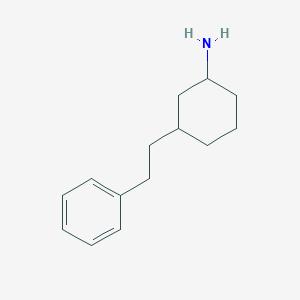
![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13479406.png)
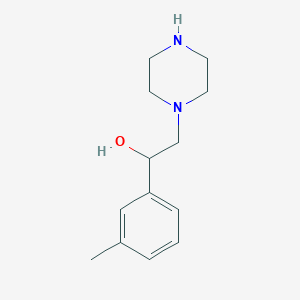
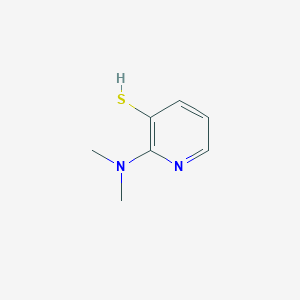
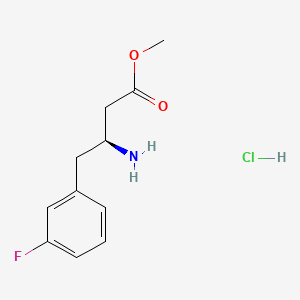
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
